

Finafloxacin Demonstrates Superior Efficacy in Acidic Infection Models: A Comparative Analysis

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Compound of Interest

Compound Name: Finafloxacin

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BERLIN, Germany – November 10, 2025 – New research and compiled data consistently demonstrate the superior antibacterial activity of **finafloxacin** in acidic environments, a key characteristic that sets it apart from other fluoroquinolones. This unique property suggests a significant therapeutic advantage in treating infections located in acidic body compartments, such as the urinary tract, stomach, and sites of inflammation.

Finafloxacin, a novel 8-cyano-fluoroquinolone, exhibits a paradoxical increase in potency as the pH drops, a stark contrast to the diminished activity observed with other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin in acidic conditions.^{[1][2]} This enhanced efficacy is attributed to its unique chemical structure, which leads to higher intracellular accumulation and reduced efflux from bacterial cells at a low pH.^{[2][3]}

Comparative Efficacy: A Data-Driven Overview

The superior performance of **finafloxacin** in acidic environments has been consistently demonstrated across a range of clinically relevant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, highlighting the increased potency of **finafloxacin** at acidic pH compared to neutral pH, and its superiority over other fluoroquinolones.

Table 1: Comparative in vitro activity (MIC, mg/L) of **Finafloxacin** and other Fluoroquinolones at Neutral vs. Acidic pH

Organi sm	Antibi otic	No. of Isolate s	MIC Range (mg/L) at pH 7.2–7.4	MIC50 (mg/L) at pH 7.2–7.4	MIC90 (mg/L) at pH 7.2–7.4	MIC Range (mg/L) at pH 5.8–6.2	MIC50 (mg/L) at pH 5.8–6.2	MIC90 (mg/L) at pH 5.8–6.2
Escheri chia coli	Finaflox acin	100	0.03- 0.25	0.06	0.12	0.004- 0.03	0.008	0.015
Ciproflo xacin		100	0.015-1	0.03	0.25	0.06-8	0.25	2
Staphyl ococcu s aureus	Finaflox acin	100	0.06- 0.5	0.12	0.25	0.008- 0.06	0.015	0.03
Ciproflo xacin		100	0.25-4	0.5	2	1-32	4	16
Pseudo monas aerugin osa	Finaflox acin	50	0.25-4	1	2	0.06-1	0.25	0.5
Ciproflo xacin		50	0.25-8	1	4	1-32	8	16

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)

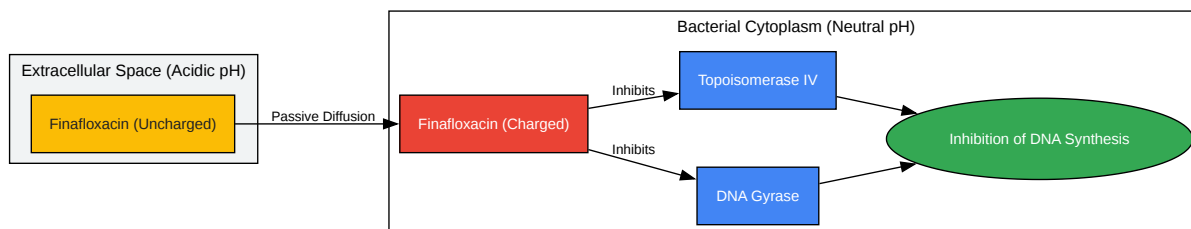
Table 2: Efficacy against Helicobacter pylori at Neutral vs. Acidic pH

Antibiotic	pH	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility Rate (%) (MIC <1 µg/mL)
Finafloxacin	7.0	>16	>16	0
5.0	0.25	1	37.5	
Moxifloxacin	7.0	0.25	1	2.3
5.0	0.25	1	2.3	
Levofloxacin	7.0	0.5	2	Not Reported
5.0	0.5	2	Not Reported	

Based on a study with 128 clinical H. pylori strains.[5][6]

The Mechanism of Action at Low pH

The enhanced activity of **finafloxacin** in acidic environments is a result of its unique physicochemical properties. As a zwitterionic molecule, its charge state is influenced by the surrounding pH.[7]



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Caption: **Finafloxacin's** Mechanism of Action at Acidic pH.

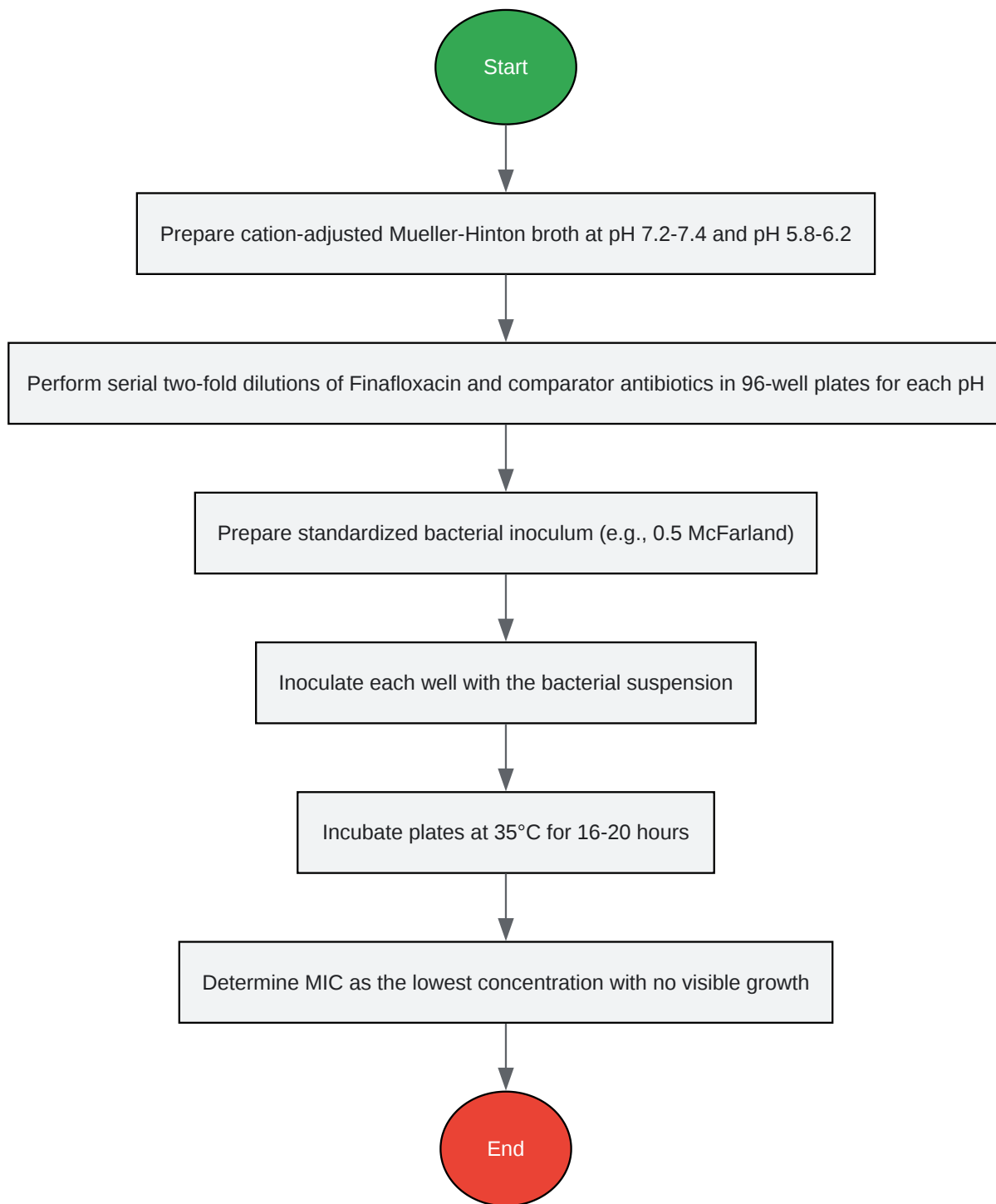
In an acidic extracellular environment, **finafloxacin** is predominantly uncharged, allowing for rapid diffusion across the bacterial cell membrane. Once inside the more neutral cytoplasm of the bacterium, it becomes charged, trapping it intracellularly and leading to accumulation.^{[2][3]} This higher intracellular concentration results in more potent inhibition of its targets, DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death.^{[2][8]}

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of **finafloxacin**'s superiority in acidic infection models.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.



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Caption: Workflow for MIC Determination via Broth Microdilution.

- **Preparation of Media:** Cation-adjusted Mueller-Hinton broth is prepared at two different pH levels: a standard neutral pH (7.2-7.4) and an acidic pH (5.8-6.2). The pH is adjusted using appropriate buffers.
- **Antibiotic Dilution:** Serial two-fold dilutions of **finafloxacin** and comparator antibiotics (e.g., ciprofloxacin, levofloxacin) are prepared in 96-well microtiter plates for each pH condition.
- **Inoculum Preparation:** A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5×10^5 CFU/mL in each well.
- **Inoculation:** Each well of the microtiter plates is inoculated with the standardized bacterial suspension.
- **Incubation:** The plates are incubated at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Murine Infection Model (Q Fever)

This model is utilized to assess the efficacy of **finafloxacin** in a living organism where infection can create acidic microenvironments.[\[9\]](#)[\[10\]](#)

- **Animal Model:** A/J mice are commonly used for their susceptibility to *Coxiella burnetii*.
- **Infection:** Mice are challenged with an aerosolized dose of *C. burnetii*.
- **Treatment:** Treatment is initiated at a specified time point post-infection (e.g., 24 hours). Groups of mice receive **finafloxacin** (e.g., 30 mg/kg, orally, once daily), a comparator antibiotic (e.g., doxycycline or ciprofloxacin), or a placebo.[\[9\]](#)[\[10\]](#)
- **Monitoring:** Mice are monitored daily for clinical signs of infection (e.g., weight loss, ruffled fur, hunched posture).
- **Endpoint Analysis:** At predetermined time points, subsets of mice from each group are euthanized. Spleens and lungs are aseptically removed for:

- Bacterial Load Determination: Tissues are homogenized and plated on appropriate media to determine the number of viable bacteria (CFU/g of tissue).
- Histopathological Analysis: Tissues are fixed, sectioned, and stained to assess the extent of tissue damage and inflammation.

Conclusion

The presented data and experimental findings strongly support the conclusion that **finafloxacin**'s unique pH-dependent activity gives it a significant advantage over other fluoroquinolones in acidic infection models. This makes **finafloxacin** a promising candidate for the treatment of infections in acidic environments, potentially leading to improved clinical outcomes. Further clinical trials are warranted to fully realize the therapeutic potential of this novel antibiotic.[1]

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